molecular formula C11H13NO2 B2447566 1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol CAS No. 52098-29-0

1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol

Cat. No. B2447566
CAS RN: 52098-29-0
M. Wt: 191.23
InChI Key: VKHQLRDOGUFHAG-UHFFFAOYSA-N
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Description

“1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol” is an organic compound with the molecular formula C11H13NO2 . It contains a total of 28 bonds, including 15 non-H bonds, 10 multiple bonds, 2 rotatable bonds, and 10 aromatic bonds . The molecule also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 Pyrrole .


Molecular Structure Analysis

The molecular structure of “this compound” is quite complex, with a total of 28 bonds . It includes a variety of bond types, including non-H bonds, multiple bonds, and aromatic bonds . The molecule also features several functional groups, including hydroxyl groups, primary and secondary alcohols, and a Pyrrole .

Scientific Research Applications

Synthesis and Structural Evaluation

  • Synthesis Techniques : The synthesis of derivatives like 1-(5-methyl-1H-indol-6-yl)ethan-1-one and 1-3-[(dimethylamino)methyl]-5-methyl-1H-indol-6-ylethan-1-one involves Diels-Alder cycloaddition and Mannich reaction, providing insights into complex organic synthesis processes (Kukuljan, Kranjc, & Perdih, 2016).

  • Structural Analysis : Using techniques like X-Ray diffraction and NMR, the structures of these compounds are analyzed, revealing important details like hydrogen bond interactions and molecule conformation (Kukuljan, Kranjc, & Perdih, 2016).

Interaction with Other Compounds

  • Reaction with L-Ascorbic Acid : The interaction of (indol-3-yl)ethane-1,2-diol with L-ascorbic acid under mild conditions leads to the formation of a mixture of products, indicating potential for complex organic reactions (Preobrazhenskaya, Lazhko, & Korolev, 1996).

Derivative Compounds and Potential Applications

  • Derivative Isolation from Marine Sources : Bisindole alkaloids derived from marine sponges, such as 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione, highlight the potential of marine bioprospecting in discovering novel compounds (McKay, Carroll, Quinn, & Hooper, 2002).

  • Anticancer Activity : Derivatives like 1-(1H-Indol-3-yl)-2-(4-diarylmethylpiperazine-1-yl)ethane-1,2-dione show moderate-to-potent antiproliferative activities against various cancer cell lines, indicating their potential in cancer research (Jiang, Xu, & Wu, 2016).

  • Antibacterial and Antifungal Activities : Certain 1H-Indole derivatives exhibit significant antimicrobial activities, suggesting their use in developing new antibacterial and antifungal agents (Anonymous, 2020).

properties

IUPAC Name

1-(1-methylindol-2-yl)ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-9-5-3-2-4-8(9)6-10(12)11(14)7-13/h2-6,11,13-14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHQLRDOGUFHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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